molecular formula C12H9I B074954 4-Iodobiphenyl CAS No. 1591-31-7

4-Iodobiphenyl

Cat. No.: B074954
CAS No.: 1591-31-7
M. Wt: 280.1 g/mol
InChI Key: NXYICUMSYKIABQ-UHFFFAOYSA-N
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Description

4-Iodobiphenyl, also known as 1,1’-Biphenyl, 4-iodo-, is an organic compound with the molecular formula C12H9I. It is a derivative of biphenyl where an iodine atom is substituted at the para position of one of the phenyl rings. This compound is notable for its use in various chemical reactions and its role as an intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Iodobiphenyl can be synthesized through several methods. One common approach involves the iodination of biphenyl using iodine and an oxidizing agent such as nitric acid.

Industrial Production Methods: In industrial settings, this compound is typically produced through the iodination of biphenyl using iodine monochloride (ICl) or iodine and a suitable oxidizing agent. The reaction is carried out under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Iodobiphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 4-Bromobiphenyl
  • 4-Chlorobiphenyl
  • 4-Fluorobiphenyl
  • 4-Iodotoluene

Comparison: 4-Iodobiphenyl is unique due to the presence of the iodine atom, which is larger and more polarizable than other halogens. This makes it more reactive in certain substitution and coupling reactions compared to its bromine, chlorine, and fluorine counterparts .

Properties

IUPAC Name

1-iodo-4-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9I/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXYICUMSYKIABQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7061807
Record name 1,1'-Biphenyl, 4-iodo-
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Molecular Weight

280.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1591-31-7
Record name 4-Iodobiphenyl
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Record name 4-Iodobiphenyl
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Record name 4-IODOBIPHENYL
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Record name 1,1'-Biphenyl, 4-iodo-
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Record name 1,1'-Biphenyl, 4-iodo-
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Record name 4-iodobiphenyl
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Record name 4-Iodobiphenyl
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Synthesis routes and methods I

Procedure details

30 g of 4-bromobiphenyl is dissolved in 40 mL of n-pentanol. 2 equivalents of sodium iodide and 10 mole % of 1,3-propanediamine are added to the 4-bromobiphenyl solution. The reaction mixture is refluxed at 130° C. for sixteen (16) hours to produce 4-iodobiphenyl, as shown in reaction scheme (5).
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30 g
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A solution of trimethyltin chloride (5.5 g, 27.60 mmoles) in 5 mL of DME was added to a stirred suspension of small cubes of metallic sodium (1.9 g, 82.64 mg atom) in 15 mL of DME under an argon stream in an ice bath. When the addition was complete, the mixture was stirred and chilled in an ice bath for 2 hrs. (the color changed to green). The mixture was cannulated into another dry and under argon round bottom flask to remove excess sodium and cooled to 0° C. A solution of 4-bromobiphenyl (5.4 g, 22.70 mmoles) in 14 mL of DME was added dropwise to the chilled NaSnMe3 solution. The resulting solution was stirred at room temperature overnight at which time TLC analysis showed complete reaction. Rf of the trimethyltin product=0.44 (silica, hexanes). The reaction mixture was then cooled in an ice bath and treated with iodine (6.6 g, 26.00 mmoles). After stirring at room temperature for 1.5 hrs, the mixture was diluted with EtOAc, washed with water, brine, dried over MgSO4, and the solvent removed at reduced pressure. The crude product was then purified by column chromatography with hexanes to afford 5.5 g (86% yield) of white solid.
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5.5 g
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1.9 g
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5 mL
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15 mL
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5.4 g
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14 mL
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6.6 g
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hexanes
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Yield
86%

Synthesis routes and methods IV

Procedure details

A Schlenk tube was charged with CuI (19.5 mg, 0.102 mmol, 10 mol %), 4-bromobiphenyl (234 mg, 1.00 mmol), NaI (300 mg, 2.00 mmol), evacuated and backfilled with argon. Ethylenediamine (13.5 μL, 0.202 mmol, 20 mol %) and sulfolane (1.0 mL) were added under argon. The Schlenk tube was sealed with a Teflon valve and the reaction mixture was stirred at 130° C. for 23 h. The resulting suspension was allowed to reach room temperature, poured into hexane (20 mL) and washed with water (3×20 mL). The combined organic phases were dried (MgSO4), concentrated, and the residue was purified by flash chromatography on silica gel (hexane) to provide 262 mg (94% yield) of 4-iodobiphenyl as white crystals.
Quantity
13.5 μL
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1 mL
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234 mg
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300 mg
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CuI
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19.5 mg
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20 mL
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Yield
94%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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